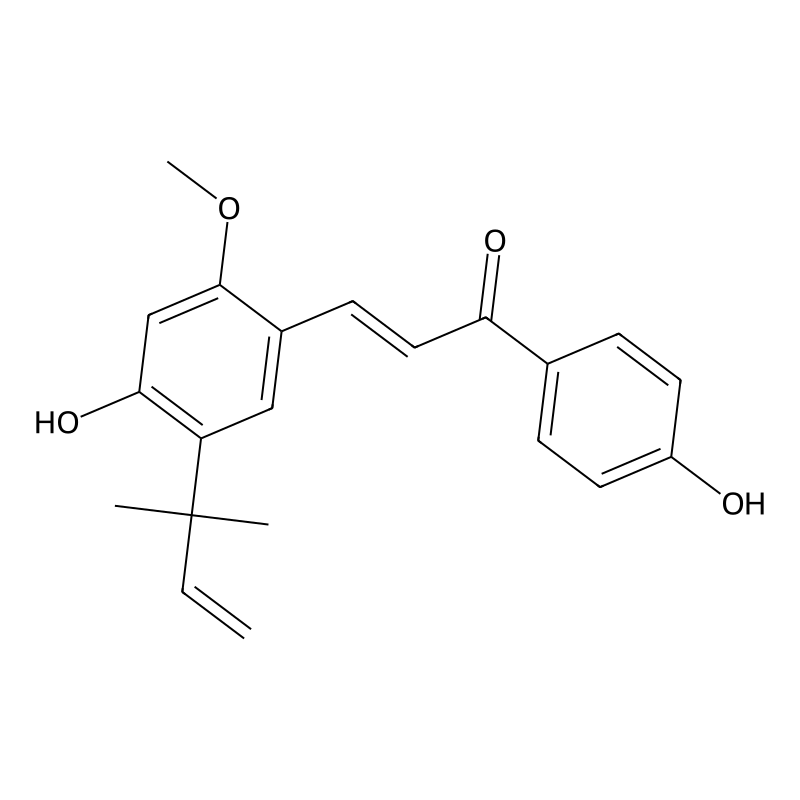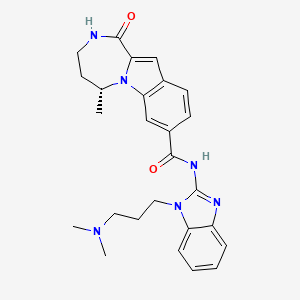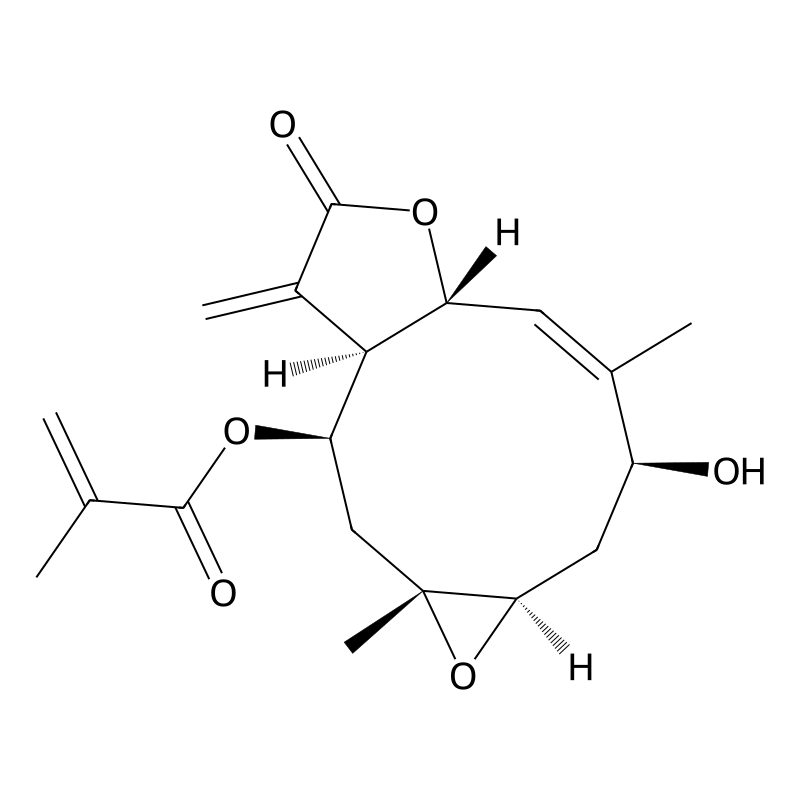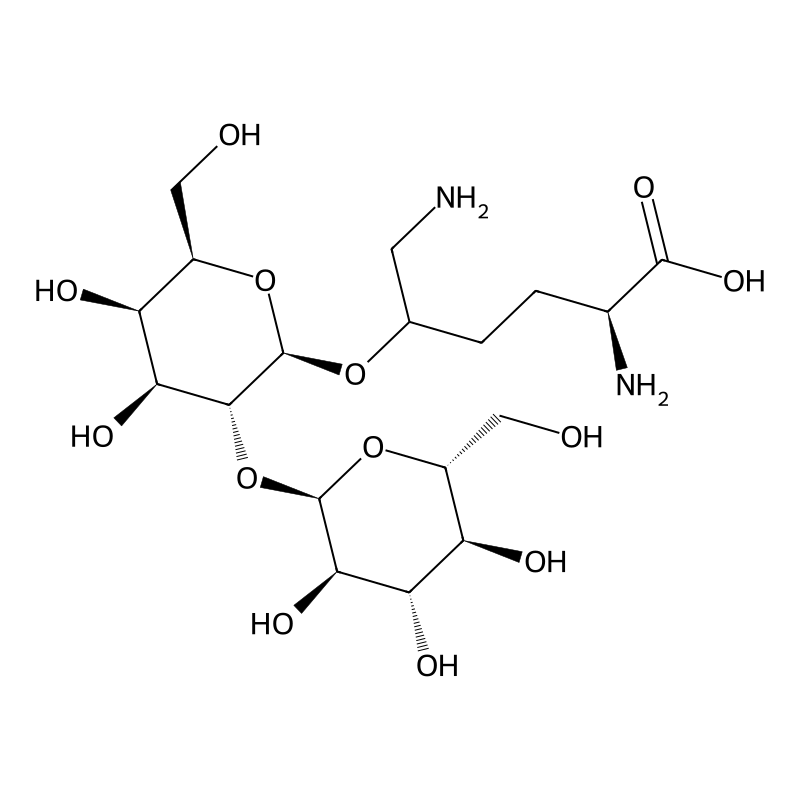Licochalcone a

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Anticancer Application
Scientific Field: Oncology
Summary of Application: LA has shown significant anticancer properties. It can activate the mitochondrial apoptosis pathway and death receptor pathway, promote autophagy-related protein expression, inhibit the expression of cell cycle proteins and angiogenesis factors, regulate autophagy and apoptosis, and inhibit the proliferation, migration, and invasion of cancer cells.
Methods of Application: The anticancer properties of LA are mainly studied through cell experiments.
Anti-Inflammatory Application
Scientific Field: Immunology
Methods of Application: The anti-inflammatory properties of LA are studied through in vitro and in vivo experiments.
Results or Outcomes: LA suppressed all three channels (ORAI1, Kv1.3, and KCa3.1) in a concentration-dependent matter, with IC 50 values of 2.97 ± 1.217 µM, 0.83 ± 1.222 µM, and 11.21 ± 1.07 µM, respectively.
Antioxidant Application
Scientific Field: Biochemistry
Summary of Application: LA has shown antioxidant properties.
Methods of Application: The antioxidant properties of LA are studied through in vitro and in vivo experiments.
Results or Outcomes: LA exhibits inhibitory effects on microglia activation, which enables mitigation of neuroinflammation.
Antibacterial Application
Scientific Field: Microbiology
Summary of Application: LA has shown antibacterial properties.
Methods of Application: The antibacterial properties of LA are studied through in vitro experiments.
Results or Outcomes: LA treatment significantly decreased the infection rate of human peripheral blood monocyte-derived macrophages and U937 cells with L.
Bone Protection Application
Scientific Field: Orthopedics
Summary of Application: LA has shown bone protection properties.
Methods of Application: The bone protection properties of LA are likely studied through in vitro and in vivo experiments.
Blood Glucose and Lipid Regulation Application
Scientific Field: Endocrinology
Summary of Application: LA has shown blood glucose and lipid regulation properties.
Methods of Application: The blood glucose and lipid regulation properties of LA are studied through in vivo experiments.
Results or Outcomes: LA treatment significantly increased the survival rate of BALB/c mice infected with T.
Licochalcone A is a naturally occurring chalconoid, a type of flavonoid, primarily isolated from the roots of Glycyrrhiza glabra (licorice) and Glycyrrhiza inflata. This compound has garnered attention for its diverse pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities. Its unique structure consists of a 1,3-diphenylpropenone backbone, which contributes to its biological efficacy and versatility in therapeutic applications .
The mechanisms underlying Licochalcone A's diverse biological activities are still under investigation. Here are some proposed mechanisms:
- Anti-inflammatory Activity: Lico-A may suppress the production of inflammatory mediators by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) [].
- Antioxidant Activity: The conjugated double bond system and hydroxyl groups in Lico-A's structure allow it to scavenge free radicals and prevent oxidative stress in cells [].
- Anticancer Activity: Lico-A may induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells through various pathways, potentially including modulation of signaling cascades.
- Oxidation-Reduction Reactions: Licochalcone A can act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
- Formation of Glycosides: In plants, it may exist in glycosylated forms, impacting its solubility and bioavailability.
- Reactivity with Biological Targets: It interacts with multiple signaling pathways by modulating the activity of proteins involved in apoptosis and inflammation .
Licochalcone A exhibits a wide range of biological activities:
- Anticancer Properties: It has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression. Specifically, it causes G2/M arrest in prostate cancer cells and affects multiple signaling pathways such as PI3K/Akt/mTOR and NF-κB .
- Anti-inflammatory Effects: The compound inhibits the production of inflammatory cytokines like tumor necrosis factor-alpha and interleukin-6 through suppression of the NF-κB pathway .
- Antibacterial and Antiviral Activities: Licochalcone A demonstrates antibacterial effects against various pathogens and antiviral properties against influenza virus neuraminidase .
Licochalcone A can be synthesized through several methods:
- Natural Extraction: The most common method involves extracting the compound from the roots of licorice plants using solvents like ethanol or methanol.
- Chemical Synthesis: Synthetic routes may involve the condensation of benzaldehyde derivatives with acetophenone under basic conditions to form chalcones, followed by specific modifications to yield Licochalcone A .
- Biotechnological Approaches: Utilizing microbial fermentation or plant cell cultures has been explored to produce Licochalcone A sustainably.
Licochalcone A has numerous applications across various fields:
- Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, it is being investigated as a potential chemotherapeutic agent.
- Cosmetics: Its antioxidant properties make it suitable for use in skincare products aimed at reducing oxidative damage.
- Food Industry: As a natural preservative due to its antibacterial properties, it can be utilized in food preservation .
Studies have shown that Licochalcone A interacts with several biological pathways:
- Signaling Pathways: It modulates pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB, affecting cellular processes like apoptosis and inflammation .
- Protein Interactions: Licochalcone A has been shown to inhibit the activity of various proteins involved in cancer progression and inflammatory responses. For instance, it downregulates cyclin-dependent kinases and upregulates pro-apoptotic factors in cancer cells .
Licochalcone A shares similarities with other flavonoids and chalcones but stands out due to its specific structural features and unique pharmacological profile. Here are some similar compounds:
| Compound Name | Source | Key Activities |
|---|---|---|
| Chalcone | Various plants | Anticancer, anti-inflammatory |
| Flavokawain | Kava plant | Antioxidant, anti-inflammatory |
| Genistein | Soybeans | Anticancer, estrogenic activity |
| Quercetin | Fruits and vegetables | Antioxidant, anti-inflammatory |
Uniqueness of Licochalcone A
Licochalcone A is distinguished by its potent dual action against cancerous cells while also exhibiting strong anti-inflammatory effects. Unlike many other flavonoids that primarily focus on one aspect of pharmacological activity, Licochalcone A's multifaceted approach makes it a promising candidate for further research in both oncology and inflammation-related disorders .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Wikipedia
Use Classification
Dates
2: Kim SH, Yang M, Xu JG, Yu X, Qian XJ. Role of licochalcone A on thymic stromal
3: Choi JS, Choi JS, Choi DH. Effects of licochalcone A on the bioavailability
4: Shen H, Zeng G, Tang G, Cai X, Bi L, Huang C, Yang Y. Antimetastatic effects
5: Zeng G, Shen H, Yang Y, Cai X, Xun W. Licochalcone A as a potent antitumor
6: Yao K, Chen H, Lee MH, Li H, Ma W, Peng C, Song NR, Lee KW, Bode AM, Dong Z,
7: Sulzberger M, Worthmann AC, Holtzmann U, Buck B, Jung KA, Schoelermann AM,
8: Hao H, Hui W, Liu P, Lv Q, Zeng X, Jiang H, Wang Y, Zheng X, Zheng Y, Li J,
9: Yang P, Tuo L, Wu Q, Cao X. Licochalcone-A sensitizes human esophageal
10: Kim SN, Bae SJ, Kwak HB, Min YK, Jung SH, Kim CH, Kim SH. In vitro and in
11: Kim YJ, Jung EB, Myung SC, Kim W, Lee CS. Licochalcone A enhances
12: Messier C, Grenier D. Effect of licorice compounds licochalcone A, glabridin
13: Feldman M, Grenier D. Cranberry proanthocyanidins act in synergy with
14: Shang F, Ming L, Zhou Z, Yu Y, Sun J, Ding Y, Jin Y. The effect of
15: Egler J, Lang F. Licochalcone A Induced Suicidal Death of Human Erythrocytes.
16: Tsai JP, Lee CH, Ying TH, Lin CL, Lin CL, Hsueh JT, Hsieh YH. Licochalcone A
17: Funakoshi-Tago M, Nakamura K, Tsuruya R, Hatanaka M, Mashino T, Sonoda Y,
18: Lee CS, Kwak SW, Kim YJ, Lee SA, Park ES, Myung SC, Kim W, Lee MS, Lee JJ.
19: Xin H, Qi XY, Wu JJ, Wang XX, Li Y, Hong JY, He W, Xu W, Ge GB, Yang L.
20: Hu J, Liu J. Licochalcone A Attenuates Lipopolysaccharide-Induced Acute








